(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
Description
The compound "(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate" is a methyl ester derivative featuring a thiophene core substituted with dimethyl groups at positions 4 and 3. The acrylamido side chain contains a cyano group and a substituted phenyl ring (4-isopropoxy-3-methoxy), which confers distinct electronic and steric properties. The synthesis likely follows a Knoevenagel condensation between methyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 4-isopropoxy-3-methoxybenzaldehyde, catalyzed by piperidine and acetic acid in toluene .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-12(2)29-17-8-7-15(10-18(17)27-5)9-16(11-23)20(25)24-21-19(22(26)28-6)13(3)14(4)30-21/h7-10,12H,1-6H3,(H,24,25)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDHVZHRHPAUNQ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC(=C(C=C2)OC(C)C)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC(=C(C=C2)OC(C)C)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound with a complex molecular structure characterized by various functional groups, including cyano, acrylamido, and thiophene. The compound's potential biological activities are of significant interest in pharmaceutical research, particularly due to its structural features that suggest possible interactions with biological systems.
Molecular Structure
The molecular formula of the compound is C22H24N2O5S, with a molecular weight of 428.5 g/mol. The structural components include:
- Thiophene ring : Imparts aromatic properties and potential electronic interactions.
- Cyano group (-CN) : Known for its reactivity and ability to participate in various chemical reactions.
- Acrylamido group : May enhance the compound's ability to form bonds with biological targets.
Biological Activity Overview
Research on similar thiophene derivatives has indicated a range of biological activities, including antioxidant and antibacterial properties. The following sections summarize key findings related to the biological activity of this compound.
Antioxidant Activity
In vitro studies have shown that compounds structurally related to this compound exhibit significant antioxidant activity. For instance:
- Compounds with similar functional groups were evaluated for their ability to scavenge free radicals using the DPPH assay.
- Results indicated that certain derivatives demonstrated up to 64.7% scavenging activity compared to ascorbic acid as a standard control .
Antibacterial Activity
The antibacterial efficacy of related thiophene derivatives has also been documented:
- Compounds were tested against gram-positive bacteria (Staphylococcus aureus) and gram-negative bacteria (Escherichia coli) using the agar well diffusion method.
- Notably, one derivative exhibited a maximum zone of inhibition comparable to standard antibiotics like streptomycin .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| Compound 3a | 15 | 16 |
| Compound 3b | 16 | 15 |
| Compound 3c | 17 | 17 |
Case Studies and Research Findings
- Antioxidant Study : A study evaluated various thiophene derivatives for their antioxidant properties using DPPH and nitric oxide scavenging assays. The findings suggested that modifications at specific positions on the thiophene ring could enhance antioxidant activity significantly .
- Antibacterial Evaluation : Another research effort focused on the antibacterial properties of substituted thiophenes against E. coli and S. aureus. The results demonstrated that certain structural modifications led to increased antibacterial activity, indicating a structure-activity relationship that could be explored further in drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
The phenyl ring substituents significantly influence bioactivity and physicochemical properties. Key analogs include:
- Electron-Donating Groups: The 4-isopropoxy and 3-methoxy groups in the target compound are stronger electron donors compared to hydroxyl groups in 3d and 3e. This may reduce antioxidant efficacy (as hydroxyl groups directly scavenge free radicals) but improve membrane permeability .
Ester Group Variations
Replacing the ethyl ester (as in analogs 3a–3k) with a methyl ester alters solubility and metabolic stability:
- Methyl vs. Ethyl Esters : Methyl esters are generally less lipophilic than ethyl esters, which may reduce cellular uptake but increase hydrolytic stability in vivo .
- Synthetic Yield : Ethyl esters (e.g., 3d, 3e) are synthesized in 72–94% yields under similar conditions; methyl ester analogs may require optimized protocols due to steric effects .
Core Heterocycle Modifications
Comparisons with tetrahydrobenzo[b]thiophene derivatives highlight the role of ring saturation:
- Saturated vs.
- Biological Activity : Saturated analogs show comparable antioxidant activity but inferior anti-inflammatory effects to dimethylthiophene derivatives, suggesting the aromatic core is critical for target engagement .
Functional Group Variations: Ester vs. Amide
The carboxamide derivative (Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 292057-56-8) demonstrates:
- Configuration (E vs. Z) : The E-configuration in the target compound may favor better alignment with hydrophobic pockets in enzyme active sites compared to Z-isomers .
Key Research Findings
- Antioxidant Activity : Ethyl analogs with 4-hydroxyphenyl substituents (e.g., 3d) exhibit IC₅₀ values of 12.5 μM in DPPH assays, outperforming methoxy-substituted derivatives (IC₅₀ >25 μM) .
- Anti-inflammatory Activity : 3e reduces carrageenan-induced paw edema by 58% at 50 mg/kg, comparable to diclofenac (65%) .
- Synthetic Feasibility: Piperidine/acetic acid catalysis in toluene enables efficient Knoevenagel condensation (5–6 hours, 72–94% yields) for ethyl esters; methyl esters may require extended reaction times .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. Key parameters include:
- Solvent : Toluene is preferred for its ability to dissolve reactants and by-products .
- Catalyst System : Piperidine (0.35 mL) and acetic acid (1.3 mL) act as a bifunctional catalyst, with piperidine deprotonating the active methylene group and acetic acid stabilizing intermediates .
- Reaction Time : Reflux for 5–6 hours ensures completion, monitored via TLC .
- Purification : Recrystallization with ethanol or methanol removes impurities, achieving yields of 72–94% .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer : A multi-technique approach is required:
- IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹, amide C=O at ~1605 cm⁻¹) .
- 1H NMR : Confirms substituent environments (e.g., aromatic protons at δ 6.96–8.01 ppm, methoxy groups at δ 3.8–4.3 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 369 [M−1]⁻ for related analogs) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and spatial arrangement .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro antioxidant activity and in vivo anti-inflammatory efficacy?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite activity. Strategies include:
- Pharmacokinetic Studies : Measure plasma concentration and tissue distribution using HPLC-MS to assess bioavailability .
- Metabolite Identification : Use LC-QTOF-MS to characterize active metabolites that may contribute to in vivo effects .
- Target Validation : Perform gene knockout or inhibitor studies to confirm involvement of pathways like NF-κB or COX-2 .
Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., COX-2)?
- Methodological Answer : Computational workflows include:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions between the compound’s acrylamido group and COX-2’s active site (e.g., hydrogen bonding with Arg120) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories using GROMACS .
- QSAR Modeling : Correlate structural features (e.g., methoxy/isopropoxy substituents) with activity using descriptors like logP and polar surface area .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Systematic SAR strategies involve:
- Substituent Variation : Replace the 4-isopropoxy-3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects .
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to alter metabolic stability .
- In Silico Screening : Use virtual libraries to prioritize analogs with predicted higher binding scores .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s antioxidant mechanisms (e.g., radical scavenging vs. enzyme inhibition) be addressed?
- Methodological Answer : Contradictions may stem from assay specificity. Resolve by:
- Mechanistic Assays : Compare DPPH/ABTS radical scavenging (direct antioxidant) with SOD/CAT enzyme activity modulation (indirect antioxidant) .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models to quantify intracellular ROS reduction .
- Pathway Analysis : Perform RNA-seq to identify upregulated antioxidant genes (e.g., Nrf2 targets) .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating anti-inflammatory activity?
- Methodological Answer : Prioritize models aligned with mechanistic hypotheses:
- Acute Inflammation : Carrageenan-induced paw edema in rats, measuring volume reduction over 6 hours .
- Chronic Inflammation : Collagen-induced arthritis in mice, assessing joint histopathology and cytokine levels (IL-6, TNF-α) .
- Dose Optimization : Use pharmacokinetic data to set doses (e.g., 10–50 mg/kg) that achieve therapeutic plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
